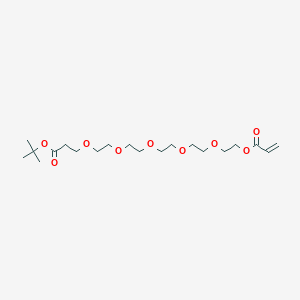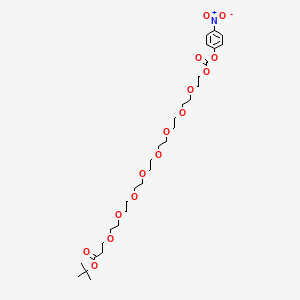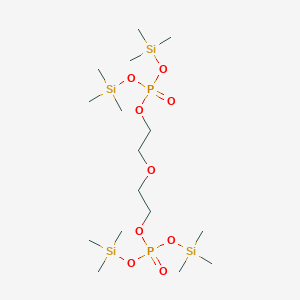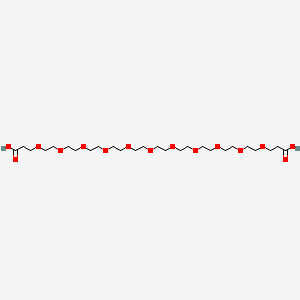
Biotin-PEG23-amine
Vue d'ensemble
Description
Biotin-PEG23-amine is a long-chain biotinylation molecule that is reactive to carboxyl groups or 5’ phosphate groups to form stable amide bonds. It is water-soluble, and the polyethylene glycol (PEG) spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound. This compound helps to minimize steric hindrance involved with the binding to avidin molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-PEG23-amine is synthesized through a series of chemical reactions. Initially, biotin is esterified with polyethylene glycol to form Biotin-PEG23. This intermediate is then reacted with an amine compound to yield this compound . The reaction conditions typically involve slightly basic conditions and the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG23-amine undergoes various chemical reactions, including:
Substitution Reactions: Reacts with activated esters of carboxylic acids under slightly basic conditions to form stable amide bonds.
Formation of Schiff Bases: Reacts with aldehydes or ketones to form labile Schiff bases, which can be reduced to secondary amines using sodium cyanoborohydride.
Common Reagents and Conditions:
Activated Esters: N-hydroxysuccinimide (NHS) esters, 2,3,5,6-tetrafluorophenyl esters.
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reducing Agents: Sodium cyanoborohydride for stabilizing Schiff bases.
Major Products:
Amide Bonds: Formed through reactions with carboxylic acids or their activated esters.
Secondary Amines: Formed by reducing Schiff bases.
Applications De Recherche Scientifique
Biotin-PEG23-amine has a wide range of applications in scientific research:
Mécanisme D'action
Biotin-PEG23-amine exerts its effects primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The PEG spacer in this compound increases the solubility and reduces steric hindrance, enhancing the binding efficiency to avidin or streptavidin. This strong biotin-avidin/streptavidin interaction is leveraged in various applications, including protein labeling, purification, and detection .
Comparaison Avec Des Composés Similaires
Biotin-PEG2-amine: Shorter PEG spacer, less solubility in aqueous media.
Biotin-PEG3-amine: Slightly longer PEG spacer than PEG2, but shorter than PEG23.
Biotin-dPEG23-amine: Similar PEG spacer length but may have different functional groups.
Uniqueness: Biotin-PEG23-amine stands out due to its long PEG spacer, which significantly enhances solubility and reduces steric hindrance, making it more efficient in biotinylation applications compared to shorter PEG derivatives .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGDDHILHLQSX-SNKXOJDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H114N4O25S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)




![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)






